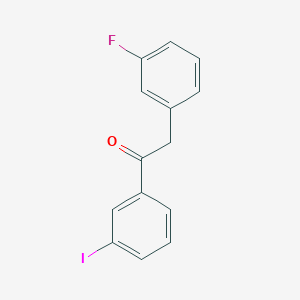

2-(3-Fluorophenyl)-3'-iodoacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

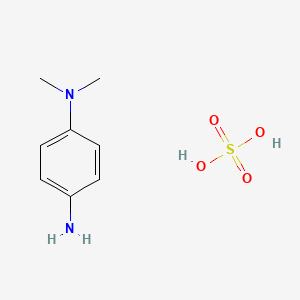

2-(3-Fluorophenyl)-3'-iodoacetophenone, also known as FIP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. FIP belongs to the family of chalcones, which are compounds that have been studied for their various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

1. Biological Baeyer-Villiger Oxidation:

The biological Baeyer–Villiger oxidation of acetophenones, including fluorinated variants like 2-(3-Fluorophenyl)-3'-iodoacetophenone, is studied using 19F nuclear magnetic resonance (NMR). This method evaluates the biological conversion of ring-substituted acetophenones to phenyl acetates, which serve as valuable synthons for further production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).

2. Molecular Structure and Spectroscopy:

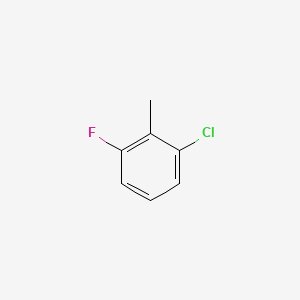

(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a related compound, is synthesized and analyzed for its structure, demonstrating the importance of fluorinated acetophenones in structural chemistry and materials science. The calculated first hyperpolarizability of this compound indicates its potential application in nonlinear optics, and the HOMO-LUMO transition suggests electron density transfer, highlighting the significance of fluorinated acetophenones in electronic materials (Najiya et al., 2014).

3. Synthesis of Fluorophores:

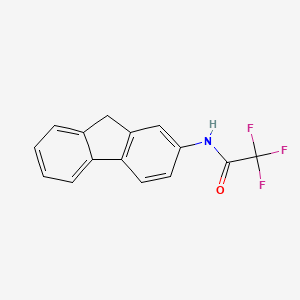

The synthesis of fluorophores is another application, where 2-bromo-2'-nitroacetophenone, a similar compound, is used to assemble indolizines which are then utilized to create indolizino[3,2-c]quinolines. These compounds exhibit unique optical properties, making them suitable as fluorescent probes in biomedical applications (Park, Kwon, Lee, & Kim, 2015).

4. Antipathogenic Activity:

Acylthioureas, with structural similarity, have been synthesized and tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, particularly against strains known for biofilm formation. This indicates the potential of these derivatives, and by extension, related fluorinated acetophenones, in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

5. Comparative Imaging in Biomedical Studies:

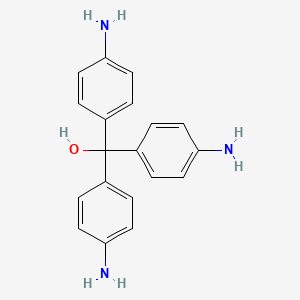

A benzophenone-based compound, structurally related to 2-(3-Fluorophenyl)-3'-iodoacetophenone, has been synthesized for comparative imaging studies. This compound can be labeled with different radioisotopes for use in PET, SPECT, and autoradiography, highlighting its utility in molecular imaging and diagnostics (Li, Ding, Gifford, Fowler, & Gatley, 2003).

properties

IUPAC Name |

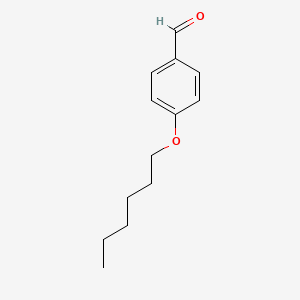

2-(3-fluorophenyl)-1-(3-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXFXTIFAPMDPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642348 |

Source

|

| Record name | 2-(3-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)-3'-iodoacetophenone | |

CAS RN |

898784-79-7 |

Source

|

| Record name | 2-(3-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.